rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol hydrochloride is a stereodefined, bridged bicyclic amine salt utilized primarily as a high-Fsp3 building block in advanced chemical synthesis [1]. Featuring a rigid 2-azabicycloheptane core, it serves as a conformationally locked bioisostere for flexible monocyclic amines like piperidines and pyrrolidines. The presence of a tertiary alcohol at the 5-position provides a sterically shielded vector for functionalization or target binding. Supplied as a bench-stable hydrochloride salt, it offers reliable handling characteristics and aqueous solubility, making it highly suitable for automated parallel synthesis and rigorous structure-activity relationship (SAR) profiling [2].
Substituting rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol hydrochloride with generic monocyclic amines or non-methylated analogs compromises both synthetic reproducibility and downstream material performance [1]. Replacing the bridged core with a flat piperidine drastically lowers the Fsp3 fraction, which can negatively impact aqueous solubility and increase off-target binding. Furthermore, utilizing the non-methylated secondary alcohol analog (2-azabicycloheptan-5-ol) exposes the hydroxyl group to rapid phase II glucuronidation, severely limiting metabolic half-life. Finally, attempting to procure the free base form instead of the hydrochloride salt introduces severe hygroscopicity and volatility, leading to evaporative mass losses and stoichiometric errors during scale-up and high-throughput library generation [2].
The inclusion of the 5-methyl group converts the vulnerable secondary alcohol into a sterically hindered tertiary alcohol. In standard microsomal stability models, tertiary alcohols on rigid bicyclic scaffolds exhibit significantly lower intrinsic clearance compared to secondary alcohol counterparts, as the methyl group physically blocks UDP-glucuronosyltransferase (UGT) enzymes from conjugating the hydroxyl group [1].
| Evidence Dimension | Susceptibility to Phase II Glucuronidation |
| Target Compound Data | Sterically hindered tertiary alcohol (5-methyl-5-OH) resists rapid conjugation |
| Comparator Or Baseline | Non-methylated 2-azabicycloheptan-5-ol (secondary alcohol) |
| Quantified Difference | Marked reduction in intrinsic clearance (CLint) typical for tertiary vs. secondary bicyclic alcohols |
| Conditions | In vitro liver microsome stability assays |
Procuring the 5-methyl derivative ensures downstream compounds possess a longer metabolic half-life by blocking a major metabolic liability.
Low-molecular-weight bridged amines in their free base form are volatile and hygroscopic, complicating accurate weighing and storage. The hydrochloride salt form of rac-(1R,4R,5R)-5-methyl-2-azabicycloheptan-5-ol provides a free-flowing, bench-stable solid. This phase state eliminates evaporative losses and moisture absorption, ensuring precise stoichiometric ratios during parallel synthesis [1].
| Evidence Dimension | Weighing precision and shelf stability |
| Target Compound Data | Bench-stable, non-volatile solid (HCl salt) |
| Comparator Or Baseline | Free base form of low-MW bicyclic amines |
| Quantified Difference | Eliminates evaporative mass loss and prevents moisture-induced degradation |
| Conditions | Ambient laboratory storage and high-throughput weighing |
Procuring the HCl salt is critical for reproducible yields in automated synthesis, preventing the batch-to-batch variability caused by free base degradation.
The rac-(1R,4R,5R) relative configuration locks the 5-methyl and 5-hydroxyl groups into a specific spatial orientation relative to the bicyclic bridge. Compared to utilizing a mixture of diastereomers, this defined relative stereochemistry ensures that the functional groups project into a consistent region of a target binding pocket, reducing the signal-to-noise ratio in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Consistency of spatial functional group projection |
| Target Compound Data | Single racemic diastereomer (1R,4R,5R) |
| Comparator Or Baseline | Diastereomeric mixtures of 5-substituted 2-azabicycloheptanes |
| Quantified Difference | Eliminates binding vector ambiguity present in mixed isomeric batches |
| Conditions | Receptor binding pocket modeling and SAR profiling |
Procuring a stereodefined diastereomer prevents the dilution of biological activity and complex deconvolution required when using isomeric mixtures.
Utilized when replacing flexible piperidine or pyrrolidine rings to increase the Fsp3 fraction of a lead compound, thereby improving aqueous solubility and reducing off-target promiscuity while maintaining the basic amine functionality [1].
Deployed when a rigid, three-dimensional scaffold is required to project a hydrogen-bond donor/acceptor (the tertiary alcohol) into a specific sub-pocket of a kinase hinge region, leveraging the defined rac-(1R,4R,5R) stereochemistry [2].
Selected for automated parallel synthesis workflows where the bench-stable hydrochloride salt prevents weighing errors and degradation, enabling reliable amide coupling or reductive amination reactions without inert atmosphere handling [3].